6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a triazolopyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dibromopyridine with trifluoromethyl diazomethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridine: Similar structure but lacks the trifluoromethyl group.
1,2,3-Triazolo[4,5-c]pyridine: Different arrangement of nitrogen atoms in the triazole ring.
1,2,3-Triazolo[4,5-d]pyridazine: Contains an additional nitrogen atom in the pyridine ring.
Uniqueness
6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-(trifluoromethyl)-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)3-1-4-5(10-2-3)12-13-11-4/h1-2H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFWTVYSFXESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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